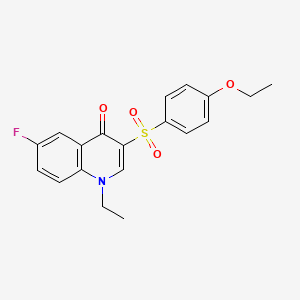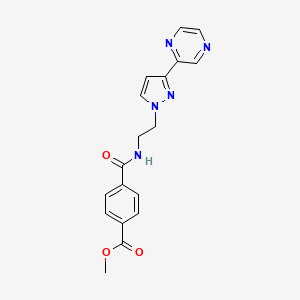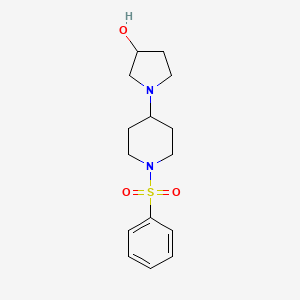
3-((4-ethoxyphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to the class of fluoroquinolones, which are known for their broad-spectrum antimicrobial activities. The presence of the ethoxyphenylsulfonyl and fluoro groups suggests modifications intended to influence its physical, chemical, and possibly biological properties.
Synthesis Analysis
The synthesis of such a compound likely involves multi-step organic reactions. Key steps could include the introduction of the ethoxyphenylsulfonyl group to a quinolone precursor and the specific incorporation of the fluoro atom at the 6-position. Techniques similar to those used in the synthesis of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, involving sulfonation reactions and fluorination, might be applicable (Grunewald et al., 2006).
Applications De Recherche Scientifique
Antibacterial Agents
Studies have identified quinoline derivatives as potent antibacterial agents. For instance, the broad antibacterial activity of certain quinolines against experimental infections suggests their potential use in treating systemic infections (Goueffon et al., 1981). Furthermore, research into isothiazoloquinolones, another class of compounds with a quinoline backbone, has shown effectiveness against resistant organisms such as MRSA, indicating their importance in addressing antibiotic resistance (Hashimoto et al., 2007).
Molecular Synthesis
The synthetic methodologies involving quinoline derivatives have significant implications for organic chemistry and drug development. For example, the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution has been reported, showcasing techniques for constructing complex fluorinated structures (Ichikawa et al., 2006). Such methodologies are crucial for the development of new pharmaceuticals and materials.
Fluorescent Probes
The creation of fluorescent probes based on quinoline derivatives for biological and biochemical applications has been explored. A novel two-photon fluorescent probe for detecting reducing agents demonstrates the utility of quinoline frameworks in developing sensitive and selective sensors for biological molecules (Sun et al., 2018).
Antitumor Agents
Research into quinoline derivatives as antitumor agents has led to the identification of compounds with significant cytotoxic activity against tumor cell lines. The exploration of 2-phenylquinolin-4-ones has yielded promising drug candidates, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Chou et al., 2010).
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4S/c1-3-21-12-18(19(22)16-11-13(20)5-10-17(16)21)26(23,24)15-8-6-14(7-9-15)25-4-2/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBCTYAWXVJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)
![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)

![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)

![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)



![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)

